N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-10-4-6-12-21(18)26-25(31)24(30)20-16-28(22-13-7-5-11-19(20)22)17-23(29)27-14-8-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXXXIEWVGQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Core Scaffold
The target compound shares a common indole-acetamide backbone with several analogs (Table 1). Key structural variations include:
- Substituents on the acetamide nitrogen : The 2-ethylphenyl group distinguishes it from compounds like N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (4-fluorobenzyl substituent, ) and N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (methoxy-methylphenyl group, ).
- Indole modifications : The 2-oxo-2-piperidinylethyl group at the indole N1 position is conserved in analogs such as N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (), but differs from 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (4-chlorobenzyl substituent, ).
Table 1. Structural Comparison of Key Analogs
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Melting Points : reports melting points (159–187°C) for (R)-N-methyl-2-(2-methylindol-3-yl)acetamide derivatives, suggesting similar thermal stability for the target compound.
- Solubility : The piperidine moiety in the target compound may enhance water solubility compared to purely aromatic derivatives (e.g., ).
- Spectroscopic Characterization : Analogs like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide () were confirmed via NMR, HRMS, and X-ray crystallography, implying comparable analytical methods for the target compound.
Tubulin Inhibition
- Structural differences (e.g., pyridine vs. ethylphenyl substituents) may influence binding affinity.
Targeted Protein Degradation
Ferroptosis Induction
- ML162 (), a ferroptosis inducer, shares an acetamide backbone but differs in substituents (e.g., thiophen-2-yl), suggesting divergent biological targets compared to the piperidine-containing target compound.
Biological Activity
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure incorporates an indole moiety, which is known for its diverse biological activities, particularly in anticancer and neuroprotective applications.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
-
Anticancer Activity :
- Indole derivatives often target multiple pathways in cancer cells, including apoptosis induction and cell cycle arrest. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as HepG2 and MCF-7, with IC50 values ranging from 5.1 to 22.08 µM .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 6.19 | |
| Anticancer | MCF-7 | 5.10 | |
| Neuroprotection | In vitro models | N/A | |
| Anti-inflammatory | Various models | N/A |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity :
- Neuroprotective Mechanisms :
- Pharmacological Profiling :
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
The synthesis involves multi-step reactions, including:
- Indole functionalization : Introducing the 2-oxo-2-piperidin-1-ylethyl group at the indole N1 position via nucleophilic substitution. Polar aprotic solvents (e.g., DMF) and bases (e.g., NaH) are critical for activating the indole nitrogen .
- Acetamide coupling : Reacting the functionalized indole intermediate with N-(2-ethylphenyl)acetamide using coupling agents like EDCI/HOBt. Temperature control (0–5°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity .
Q. Key Optimization Parameters
| Step | Critical Variables | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Indole alkylation | Solvent, base, reaction time | DMF, NaH, 12 hr | 65–70 |
| Acetamide coupling | Temperature, coupling agent | 0–5°C, EDCI/HOBt | 75–80 |
Q. What analytical methods are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole C3 substitution pattern and acetamide linkage. Key signals: indole H7 (δ 7.2–7.4 ppm), piperidine CH2 (δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C25H26N3O3+, [M+H]+ = 428.1972) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .
Q. What are the primary biological targets and assay systems for this compound?
- Kinase inhibition : Screened against PI3K/AKT/mTOR pathway kinases (IC50 values determined via ADP-Glo™ assays) .
- Anticancer activity : In vitro cytotoxicity tested on HCT-116 (colon) and MCF-7 (breast) cancer cell lines (MTT assay, 48 hr exposure) .
- Metabolic stability : Microsomal incubation (human liver microsomes) evaluates oxidative degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Piperidine modification : Replacing piperidine with pyrrolidine (smaller ring) reduces steric hindrance, enhancing kinase binding (ΔIC50 = 1.2 µM → 0.8 µM) .
- Indole substitution : Adding electron-withdrawing groups (e.g., -F) at C5 improves metabolic stability (t1/2 increased from 2.1 hr to 4.7 hr) .
- Acetamide linker : Replacing the ethylphenyl group with pyridylmethyl enhances solubility (logP reduced from 3.1 to 2.4) without losing potency .
Q. SAR Design Workflow
Molecular docking : Identify key interactions with PI3Kγ (PDB: 1E7U).
Focused library synthesis : 20 analogs with variations in piperidine, indole, and acetamide groups.
In vitro validation : Prioritize compounds with IC50 < 1 µM and ClogP < 4.
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
Case Study : Inconsistent cytotoxicity (in vitro IC50 = 0.5 µM vs. in vivo tumor growth inhibition = 20%):
- Issue : Poor bioavailability due to efflux transporters (P-gp).
- Resolution :
- Pharmacokinetic profiling : Measure plasma exposure (AUC) and tissue distribution.
- Co-administration : Use P-gp inhibitors (e.g., verapamil) to enhance bioavailability .
- Prodrug strategy : Introduce a phosphate ester at the acetamide carbonyl to improve solubility .
Q. What strategies stabilize this compound under physiological conditions?
- pH stability : Degrades rapidly at pH > 7.5. Use buffered formulations (citrate buffer, pH 6.0–6.5) for in vivo studies .
- Light sensitivity : The indole moiety undergoes photooxidation. Store solutions in amber vials under nitrogen .
- Thermal stability : Lyophilized powder remains stable for >12 months at -20°C (TGA/DSC data) .
Q. How to design experiments to elucidate the mechanism of action (MoA)?
- Transcriptomics : RNA-seq of treated vs. untreated cancer cells identifies differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) .
- Protein pull-down assays : Biotinylated probe of the compound isolates binding partners (e.g., PI3K isoforms) .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out PI3Kγ in cell lines and assessing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
